

Inhaled Aztreonam Disodium in Cystic Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

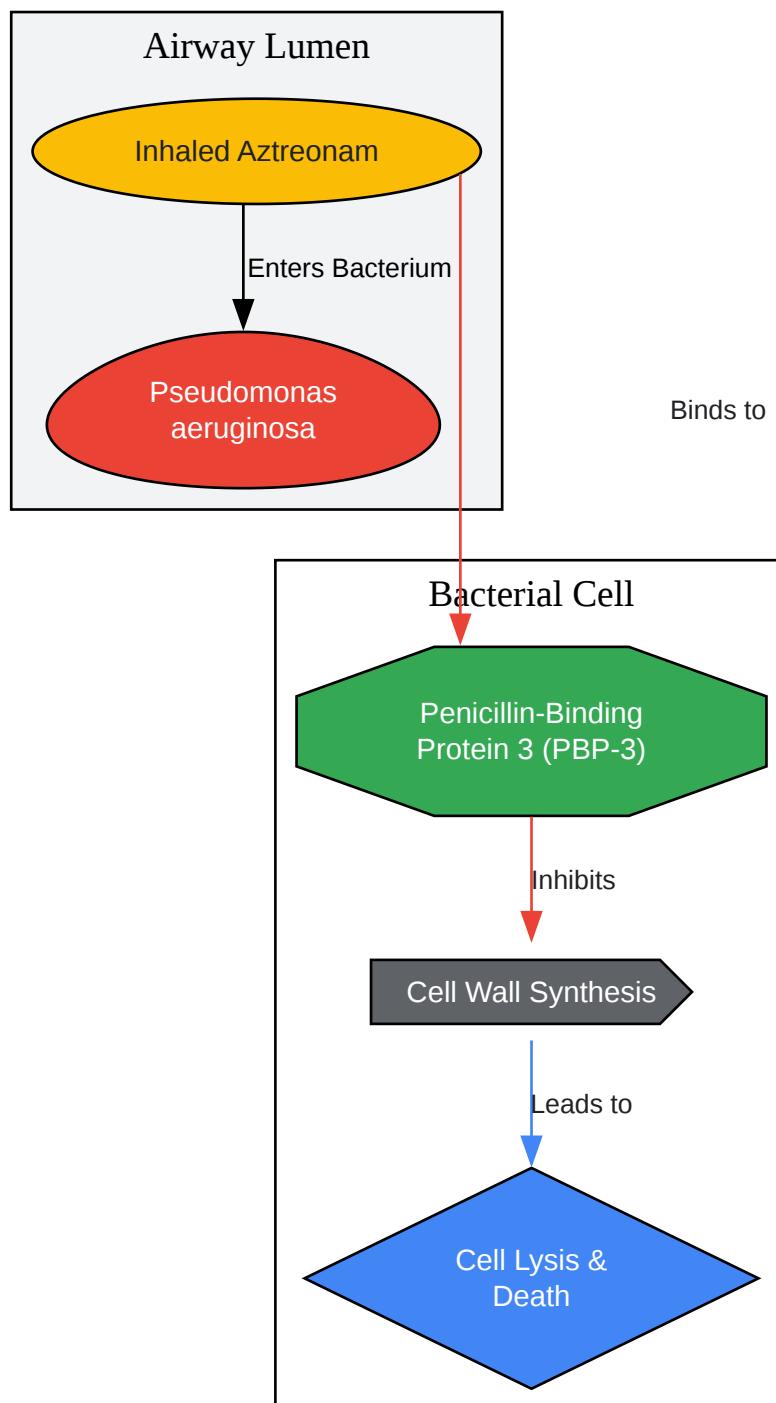
Compound of Interest

Compound Name: *Aztreonam disodium*

Cat. No.: *B1666517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Inhaled **aztreonam disodium**, marketed as Cayston®, is a monobactam antibiotic specifically formulated for inhalation to treat chronic pulmonary infections with *Pseudomonas aeruginosa* in patients with cystic fibrosis (CF).^{[1][2]} Cystic fibrosis is a genetic disorder characterized by abnormal ion transport across epithelial membranes, leading to thick, viscous mucus in the airways.^{[3][4]} This environment fosters chronic bacterial infections, with *P. aeruginosa* being a predominant and particularly challenging pathogen associated with accelerated lung function decline.^{[1][5]} Inhaled delivery of aztreonam allows for high drug concentrations directly at the site of infection, minimizing systemic toxicities.^{[1][4]}

Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding protein 3 (PBP-3).^{[3][6]} Its monobactam structure confers resistance to hydrolysis by many beta-lactamases.^[3] Clinical studies have demonstrated that treatment with inhaled aztreonam leads to significant improvements in respiratory symptoms, lung function, and a reduction in the density of *P. aeruginosa* in the sputum of CF patients.^{[7][8][9]}

Mechanism of Action: Targeting *P. aeruginosa*

Inhaled **aztreonam disodium** is delivered as an aerosol, reaching high concentrations in the airways.^[3] The drug targets *P. aeruginosa*, a gram-negative bacterium, by disrupting the formation of its cell wall, which is crucial for the bacterium's survival.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of inhaled aztreonam on *P. aeruginosa*.

Clinical Efficacy Data

Multiple clinical trials have evaluated the safety and efficacy of inhaled aztreonam in CF patients with chronic *P. aeruginosa* infection. The following tables summarize key quantitative data from pivotal studies.

Table 1: Improvement in Lung Function (FEV1)

Study	Treatment Group	Baseline Mean FEV1 (% predicted)	Change from Baseline	Comparis on vs. Control	p-value	Citation(s)
AIR-CF1	Aztreonam 75 mg TID	~55%	+10.3% predicted (at Day 28)	10% difference vs. placebo	<0.001	[8][10]
Phase 2	Aztreonam 225 mg BID	77%	Not statistically significant	-	-	[11]
vs. Tobramycin	Aztreonam 75 mg TID	52.3%	+2.05% (adjusted mean over 6 months)	2.7% difference vs. TIS	0.0023	[12][13]
vs. Tobramycin	Tobramycin Inhalation Solution (TIS) 300 mg BID	52.2%	-0.66% (adjusted mean over 6 months)	-	-	[12][13]

FEV1: Forced Expiratory Volume in 1 second; TID: Three times daily; BID: Twice daily; TIS: Tobramycin Inhalation Solution.

Table 2: Reduction in *P. aeruginosa* Sputum Density

Study	Treatment Group	Change from Baseline (log10 CFU/g)	Comparison vs. Control	p-value	Citation(s)
AIR-CF1	Aztreonam 75 mg TID	-1.45	Significant reduction vs. placebo	<0.001	[3][8]
Phase 2	Aztreonam 75 mg & 225 mg BID	Statistically significant reduction	Significant reduction vs. placebo	<0.001	[11]
vs. Tobramycin	Aztreonam 75 mg TID	-0.66	-	0.006	[3]

CFU: Colony-Forming Units.

Table 3: Improvement in Patient-Reported Respiratory Symptoms (CFQ-R)

Study	Treatment Group	Change from Baseline (points)	Comparison vs. Control	p-value	Citation(s)
AIR-CF1	Aztreonam 75 mg TID	+9.7	Significant improvement vs. placebo	<0.001	[8][14]
AIR-CF3	Aztreonam 75 mg TID	Sustained improvement s with each cycle	Greater improvement than BID group	-	[15]

CFQ-R: Cystic Fibrosis Questionnaire-Revised Respiratory Symptom Scale.

Experimental Protocols

The following is a representative protocol for a Phase 3, randomized, double-blind, placebo-controlled study, based on the design of trials like AIR-CF1.

Protocol: Phase 3 Efficacy and Safety Study of Inhaled Aztreonam

1. Study Objective:

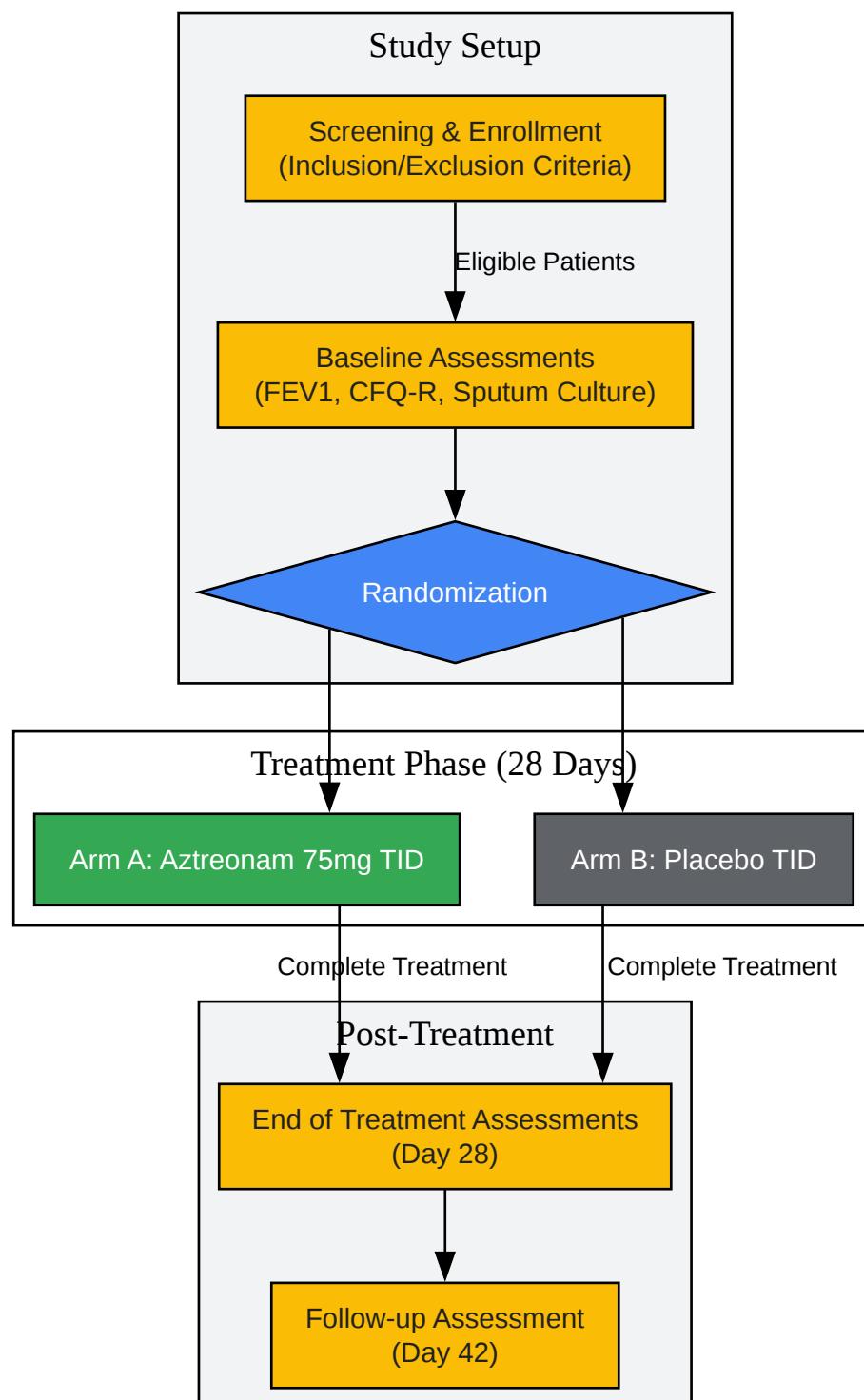
- Primary: To evaluate the efficacy of aztreonam for inhalation solution (75 mg) administered three times daily (TID) for 28 days in improving respiratory symptoms in CF patients with *P. aeruginosa*.
- Secondary: To assess the effects on pulmonary function, *P. aeruginosa* density in sputum, and other health-related quality of life domains.

2. Patient Population:

• Inclusion Criteria:

- Confirmed diagnosis of cystic fibrosis.[\[16\]](#)
- Age \geq 6 years.[\[3\]\[8\]](#)
- Chronic pulmonary infection with *P. aeruginosa* documented by sputum or throat swab culture.[\[16\]](#)
- Forced Expiratory Volume in 1 second (FEV1) between 25% and 75% of predicted value.[\[8\]\[10\]\[16\]](#)
- Ability to perform reproducible pulmonary function tests.[\[16\]](#)

• Exclusion Criteria:

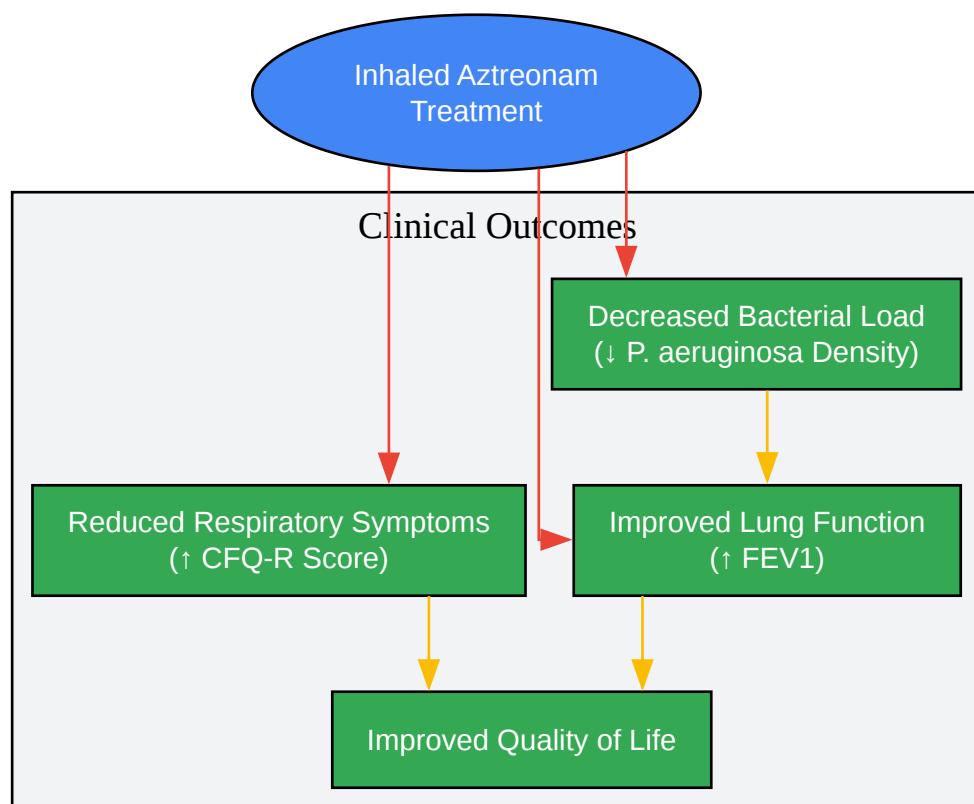

- Recent use of other inhaled or intravenous antipseudomonal antibiotics.[\[8\]](#)
- Known hypersensitivity to aztreonam.[\[17\]](#)

3. Study Design & Treatment:

- A multicenter, randomized, double-blind, placebo-controlled design.[8]
- Randomization: Patients are randomized in a 1:1 ratio to receive either:
 - Treatment Arm: Aztreonam for inhalation solution (75 mg) administered TID.[8]
 - Control Arm: Placebo (0.17% saline) administered TID.[8]
- Treatment Period: 28 days of continuous therapy.[8][10]
- Follow-up Period: 14-day off-drug observation period.[8]
- Administration: The drug is self-administered using a designated electronic nebulizer (e.g., Altera® Nebulizer System).[13][18] Patients are instructed to use a short-acting bronchodilator prior to each dose.[14]

4. Efficacy and Safety Assessments:

- Primary Endpoint:
 - Change from baseline to Day 28 in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Symptom Scale score.[8]
- Secondary Endpoints:
 - Change from baseline in FEV1 % predicted at Day 28.[10]
 - Change from baseline in *P. aeruginosa* sputum density (log₁₀ CFU/g) at Day 28.[3]
- Safety Monitoring:
 - Adverse event (AE) and serious adverse event (SAE) monitoring throughout the study.[3]
 - Monitoring of vital signs and physical examinations.
 - Assessment of aztreonam susceptibility of *P. aeruginosa* isolates at baseline and end of treatment.[8]


[Click to download full resolution via product page](#)

Caption: Workflow of a typical Phase 3 clinical trial for inhaled aztreonam.

Application in Drug Development and Research

The clinical data and established protocols for inhaled aztreonam serve as a valuable benchmark for the development of new anti-pseudomonal therapies for cystic fibrosis.

- Comparator Studies: The head-to-head trial against tobramycin provides a framework for designing active comparator studies.[12][13]
- Endpoint Selection: The consistent use of FEV1, CFQ-R, and sputum bacterial density as primary and secondary endpoints validates their relevance in assessing treatment efficacy in this patient population.[8]
- Long-term and Cycling Regimens: Studies like AIR-CF3, which evaluated repeated cycles of therapy over 18 months, offer insights into the long-term safety and sustained benefits of intermittent antibiotic therapy, a common practice in CF care.[15] This informs the design of trials investigating continuous alternating therapy regimens.[19]
- Eradication Studies: The ALPINE study demonstrates a protocol for evaluating the efficacy of an antibiotic in eradicating newly acquired *P. aeruginosa*, a critical therapeutic goal in younger CF patients.[20]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical perspective on aztreonam lysine for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aztreonam Lysine Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of aztreonam in the cystic fibrosis patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Role of Inhalational Aztreonam Lysine in Lower Airway Infections in Cystic Fibrosis: An Updated Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of inhaled aztreonam lysine for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of inhaled aztreonam on the cystic fibrosis lung microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. A phase 2 study of aztreonam lysine for inhalation to treat patients with cystic fibrosis and *Pseudomonas aeruginosa* infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gilead.com [gilead.com]
- 13. Gilead's Cayston Beats Tobramycin Inhalation Solution in Six-Month Head-to-Head Study - The Boomer Esiason Foundation [esiason.org]
- 14. AIR-CF1 Study | CAYSTON® (aztreonam for inhalation solution) [cayston.com]
- 15. An 18-Month Study of the Safety and Efficacy of Repeated Courses of Inhaled Aztreonam Lysine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 19. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 20. Open label study of inhaled aztreonam for *Pseudomonas* eradication in children with cystic fibrosis: The ALPINE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inhaled Aztreonam Disodium in Cystic Fibrosis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666517#inhaled-aztreonam-disodium-applications-in-cystic-fibrosis-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com